molecular formula C7H10N2O B2975719 (1-Cyclopropyl-1H-pyrazol-4-yl)methanol CAS No. 1780993-51-2

(1-Cyclopropyl-1H-pyrazol-4-yl)methanol

Cat. No.: B2975719
CAS No.: 1780993-51-2
M. Wt: 138.17
InChI Key: HLYZSCOMSOYEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, serves as a foundational structure for a vast array of derivatives with profound importance in science and industry. numberanalytics.comproquest.commdpi.com These compounds are at the forefront of medicinal chemistry, agrochemicals, and materials science. numberanalytics.comglobalresearchonline.net The pyrazole ring is considered a "pharmacophore," a key structural feature responsible for a drug's biological activity, making it a staple in drug design and development. numberanalytics.com

In the pharmaceutical sector, pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and analgesic properties. proquest.comglobalresearchonline.netwisdomlib.org This versatility has led to the development of numerous successful drugs. Prominent examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and various kinase inhibitors used in cancer therapy. nih.govnih.gov

The applications of pyrazoles extend into agrochemicals, where they are utilized as effective herbicides and pesticides. numberanalytics.comglobalresearchonline.net In the realm of materials science, these derivatives are incorporated into the development of novel materials such as luminescent compounds and conducting polymers. numberanalytics.com The synthetic versatility of the pyrazole scaffold allows chemists to strategically modify its structure to fine-tune its properties for specific applications, ensuring its continued relevance in diverse research fields. mdpi.com

The Role of Cyclopropyl (B3062369) Moieties in Organic Synthesis and Molecular Design

The cyclopropyl group, a three-membered carbon ring, is a small but powerful substituent frequently employed in medicinal chemistry and molecular design. fiveable.me Despite its simple structure, it imparts unique and valuable physicochemical properties to a molecule. fiveable.me The significant angle strain within the ring results in shorter, stronger carbon-hydrogen bonds and enhanced p-character in the carbon-carbon bonds, giving it partial double-bond character. fiveable.mescientificupdate.com

In drug discovery, the cyclopropyl group is often used as a rigid linker or as a bioisostere—a substituent that retains the desired biological activity of the group it replaces—for moieties like vinyl groups or phenyl rings. scientificupdate.com Its incorporation into a drug candidate can lead to several beneficial effects:

Increased Potency: The rigid nature of the ring can lock the molecule into a specific conformation that is optimal for binding to a biological target.

Enhanced Metabolic Stability: The strong C-H bonds of the cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life in the body. hyphadiscovery.com

Modulated Physicochemical Properties: It can influence properties such as lipophilicity (fat-solubility) and aqueous solubility, which are critical for a drug's absorption and distribution. fiveable.mebohrium.com

Reduced Off-Target Effects: By improving binding selectivity and metabolic profile, it can help minimize unwanted side effects. scientificupdate.combohrium.com

The unique electronic properties and inherent strain of the cyclopropyl ring also make it a valuable intermediate in organic synthesis, enabling a variety of chemical transformations. fiveable.melongdom.org

Research Context and Academic Importance of (1-Cyclopropyl-1H-pyrazol-4-yl)methanol

This compound is a specialized chemical compound that serves primarily as a versatile building block in the synthesis of more complex molecules. Its academic and research importance lies not in its own end-use application, but in its utility as a key intermediate for creating novel compounds with potential therapeutic or industrial value.

The structure combines the stable, functionalizable pyrazole core with the conformational rigidity and metabolic stability offered by the cyclopropyl group. The methanol (B129727) group (-CH₂OH) at the 4-position of the pyrazole ring is a crucial reactive handle. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into various other functional groups, allowing for its integration into larger molecular frameworks.

A notable application of this compound is in the development of inhibitors for specific biological targets. For instance, derivatives of this compound have been synthesized and evaluated as potent inhibitors of TGF-β type I receptor (also known as ALK5), a key player in the progression of fibrotic diseases and cancer. nih.gov In such research, the this compound core provides a stable scaffold upon which further chemical modifications are made to optimize binding affinity and selectivity for the target enzyme. nih.gov

Below is a representative synthetic scheme illustrating the role of a pyrazole-4-carbaldehyde, a direct precursor or derivative of this compound, in multicomponent reactions to generate complex heterocyclic systems.

Reaction Type Reactants Product Significance
Multicomponent Synthesis3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, Ethyl acetoacetate, Hydrazine (B178648) hydrate4-[(3-aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-onesDemonstrates the utility of the pyrazole-4-carbaldehyde core in efficiently building complex, biologically active molecules. mdpi.com
1,3-Dipolar CycloadditionAcrylonitrile derivatives of pyrazole-4-carbaldehyde, Isatin derivatives, Amino acidsHighly functionalized spiropyrrolidine-oxindolesShowcases the versatility of the pyrazole scaffold in creating diverse and complex chemical structures for screening. mdpi.com

Current Research Trends and Unexplored Avenues in Pyrazole-Based Chemistry

The field of pyrazole chemistry is dynamic and continually evolving. Current research is focused on developing more efficient, sustainable, and innovative synthetic methods to access novel pyrazole derivatives. numberanalytics.commdpi.com A significant trend is the use of modern synthetic techniques such as transition-metal catalysis, photoredox reactions, and one-pot multicomponent processes to construct and functionalize the pyrazole ring with high precision and efficiency. mdpi.com

Researchers are actively exploring the application of pyrazoles in new domains beyond traditional medicine and agriculture. This includes their use as ligands in catalysis, components in supramolecular chemistry, and functional units in materials science for electronics and photonics. mdpi.commdpi.com

Unexplored avenues in pyrazole chemistry offer exciting opportunities for future discovery. There is considerable interest in:

Developing "Green" Synthesis: Creating pyrazoles using environmentally benign reagents and conditions, such as water as a solvent, to reduce the environmental impact of chemical synthesis. researchgate.net

Exploring New Biological Targets: Systematically screening diverse libraries of pyrazole derivatives against a wider range of biological targets to uncover new therapeutic potentials for various diseases. nih.govontosight.ai

Creating Pyrazole-Based Functional Materials: Designing and synthesizing novel pyrazole-containing polymers and metal-organic frameworks (MOFs) with unique electronic, optical, or catalytic properties.

Bioisosteric Replacement: Further investigation into using pyrazolylcyclopropane scaffolds as lead-like bioisosteres for common motifs like arylpyrazoles in drug discovery projects. thieme-connect.com

As synthetic methodologies become more advanced, the ability to create structurally diverse and complex pyrazole derivatives will continue to expand, paving the way for new scientific breakthroughs. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-cyclopropylpyrazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-5-6-3-8-9(4-6)7-1-2-7/h3-4,7,10H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYZSCOMSOYEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Cyclopropyl 1h Pyrazol 4 Yl Methanol and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of (1-Cyclopropyl-1H-pyrazol-4-yl)methanol reveals several key disconnection points. The primary strategy involves disconnecting the hydroxymethyl group at the C4 position and the cyclopropyl (B3062369) group at the N1 position. This leads to a pyrazole (B372694) core that can be further deconstructed.

A common disconnection approach for the pyrazole ring itself is the cleavage of the N1-C5 and N2-C3 bonds, leading back to a 1,3-dicarbonyl compound and a cyclopropyl hydrazine (B178648) derivative. nih.gov Alternatively, disconnection of the N1-N2 and C3-C4 bonds suggests a pathway involving α,β-unsaturated carbonyl compounds and diazo compounds. The choice of disconnection strategy often depends on the availability and reactivity of the starting materials.

Table 1: Key Disconnection Strategies for this compound

Disconnection PointPrecursorsSynthetic Strategy
C4-CH₂OH bond1-Cyclopropyl-1H-pyrazole-4-carbaldehyde or -carboxylic acidReduction or functional group interconversion
N1-Cyclopropyl bond4-(Hydroxymethyl)-1H-pyrazole and a cyclopropylating agentN-alkylation
Pyrazole Ring (N1-C5, N2-C3)1,3-Dicarbonyl equivalent and CyclopropylhydrazineCyclocondensation
Pyrazole Ring (N1-N2, C3-C4)α,β-Unsaturated carbonyl and a diazo compound1,3-Dipolar cycloaddition

Pyrazole Ring Construction Approaches Leading to 1-Cyclopropyl Substitution

The construction of the 1-cyclopropyl-substituted pyrazole ring is a critical step in the synthesis of the target molecule. Various methods have been developed to achieve this, primarily focusing on cyclization reactions and transition metal-catalyzed processes.

The most classical and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. nih.gov In the context of this compound, this involves the reaction of a suitable 1,3-dicarbonyl precursor with cyclopropylhydrazine. google.com The regioselectivity of this reaction can sometimes be an issue, leading to a mixture of isomers.

Another powerful cyclization method is the 1,3-dipolar cycloaddition between a diazo compound and an alkyne. This approach offers good control over regioselectivity. nih.govresearchgate.net For instance, the reaction of a cyclopropyl diazoalkane with an appropriately substituted alkyne can yield the desired pyrazole core.

Transition metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, offering high efficiency and regioselectivity. nih.govrsc.org Palladium-catalyzed cross-coupling reactions, for example, can be employed to construct the pyrazole ring. A tandem cross-coupling/electrocyclization of enol triflates and diazoacetates has been reported for the synthesis of polysubstituted pyrazoles. nih.govacs.org This methodology could potentially be adapted for the synthesis of 1-cyclopropyl-substituted pyrazoles.

Recent advances have also focused on C-H functionalization reactions of pyrazoles, which allow for the direct introduction of substituents onto a pre-formed pyrazole ring, although this is more relevant for functionalization rather than the initial ring construction. nih.govrsc.orgresearchgate.net

Introduction and Functionalization of the Hydroxymethyl Group at the 4-Position

Once the 1-cyclopropyl-pyrazole core is established, the next crucial step is the introduction of the hydroxymethyl group at the C4 position. The C4 position of the pyrazole ring is known to be nucleophilic and susceptible to electrophilic substitution. nih.govresearchgate.net

A common strategy involves the formylation of the pyrazole ring at the C4 position using reagents like the Vilsmeier-Haack reagent (DMF/POCl₃). researchgate.net The resulting 1-cyclopropyl-1H-pyrazole-4-carbaldehyde can then be readily reduced to the corresponding alcohol, this compound, using a variety of reducing agents such as sodium borohydride (B1222165).

Alternatively, the C4 position can be functionalized through halogenation followed by a metal-catalyzed cross-coupling reaction to introduce a hydroxymethyl surrogate. Another approach is the direct lithiation of the C4 position followed by reaction with formaldehyde.

Recent developments in C-H functionalization offer a more direct route. Oxidative thio- or selenocyanation at the C4 position has been demonstrated, which can then be further transformed into the desired hydroxymethyl group. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound is of significant interest, particularly for pharmaceutical applications. This requires the development of stereoselective synthetic methods. nih.gov

One approach involves the use of chiral auxiliaries. For instance, a stereoselective synthesis of novel pyrazole derivatives has been achieved using tert-butanesulfinamide as a chiral auxiliary. nih.gov This methodology involves the stereoselective addition of a nucleophile to a chiral sulfinyl imine, followed by further transformations to construct the pyrazole ring with a chiral center.

Another strategy is the use of chiral catalysts in the key bond-forming reactions. Asymmetric catalysis can be applied to the cyclization step or the functionalization of the pyrazole ring. Furthermore, cascade reactions involving 1,3-dipolar cycloaddition and nih.govthieme-connect.com-sigmatropic rearrangement of chiral tosylhydrazones have been shown to produce chiral pyrazoles with retention of stereochemistry. uniovi.es

The separation of enantiomers from a racemic mixture using chiral chromatography is also a viable approach to obtain enantiomerically pure derivatives. nih.gov

Green Chemistry Principles and Sustainable Synthetic Protocols

The application of green chemistry principles to the synthesis of pyrazole derivatives has gained considerable attention. nih.govbenthamdirect.comresearchgate.net These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using safer solvents, and improving energy efficiency.

Key green chemistry strategies applicable to the synthesis of this compound and its analogs include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. thieme-connect.comnih.gov

Catalysis: Employing catalysts, especially heterogeneous or recyclable catalysts, to improve reaction efficiency and reduce waste. researchgate.net

Energy Efficiency: Utilizing energy-efficient techniques such as microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. researchgate.netnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Multicomponent reactions are particularly advantageous in this regard. researchgate.netnih.gov

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, often with the aid of grinding or solid-supported reagents, to eliminate solvent waste. researchgate.net

Recent reviews have highlighted the progress in the green synthesis of pyrazole scaffolds, emphasizing methods that are not only efficient and high-yielding but also operationally simple and environmentally benign. nih.gov

Chemical Reactivity and Transformation Studies of 1 Cyclopropyl 1h Pyrazol 4 Yl Methanol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group is a versatile handle for a variety of chemical modifications, including oxidation, reduction, esterification, and etherification, as well as nucleophilic substitution.

Oxidation and Reduction Pathways

The primary alcohol of (1-Cyclopropyl-1H-pyrazol-4-yl)methanol can be oxidized to the corresponding aldehyde or carboxylic acid under appropriate conditions. chemistryviews.orgwikipedia.org The choice of oxidizing agent determines the extent of the oxidation. Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation, would be expected to yield (1-Cyclopropyl-1H-pyrazol-4-yl)carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent, would likely lead to the formation of 1-Cyclopropyl-1H-pyrazole-4-carboxylic acid. wikipedia.org

Conversely, while the hydroxymethyl group is already in a reduced state, further reduction is not a typical transformation. However, in the context of related pyrazole (B372694) derivatives, reducing agents like sodium tetrahydroborate have been employed in synthetic schemes, suggesting the stability of the pyrazole core and other functional groups to such reagents.

Table 1: Oxidation Reactions of this compound
ReagentProductReaction Type
Pyridinium chlorochromate (PCC)(1-Cyclopropyl-1H-pyrazol-4-yl)carbaldehydeOxidation
Potassium permanganate (KMnO4)1-Cyclopropyl-1H-pyrazole-4-carboxylic acidOxidation

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com This reaction, known as Fischer esterification when reacting with a carboxylic acid, produces the corresponding ester. masterorganicchemistry.comyoutube.com For example, reaction with acetic anhydride would yield (1-Cyclopropyl-1H-pyrazol-4-yl)methyl acetate. A variety of esterification methods are available, including the use of dehydrating agents or specialized reagents to drive the reaction to completion. organic-chemistry.org

Etherification can be achieved through various methods, most commonly the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. For instance, treatment with sodium hydride followed by methyl iodide would produce 1-Cyclopropyl-4-(methoxymethyl)-1H-pyrazole.

Table 2: Esterification and Etherification of this compound
Reagent(s)ProductReaction Type
Acetic anhydride, Pyridine(1-Cyclopropyl-1H-pyrazol-4-yl)methyl acetateEsterification
1. Sodium hydride (NaH) 2. Methyl iodide (CH3I)1-Cyclopropyl-4-(methoxymethyl)-1H-pyrazoleEtherification

Nucleophilic Substitution at the Hydroxymethyl Carbon

The hydroxyl group of the primary alcohol can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Treatment with thionyl chloride (SOCl₂) or a phosphorus halide, for instance, would convert the alcohol to the corresponding chloride, 4-(chloromethyl)-1-cyclopropyl-1H-pyrazole. This alkyl halide can then be reacted with a variety of nucleophiles to introduce new functional groups. For example, reaction with sodium cyanide would yield (1-Cyclopropyl-1H-pyrazol-4-yl)acetonitrile.

Electrophilic and Nucleophilic Reactions on the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle and, as such, can undergo both electrophilic and nucleophilic substitution reactions, although the latter is generally less facile. rrbdavc.org

Electrophilic aromatic substitution on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich. scribd.com However, in this compound, this position is already substituted. Therefore, electrophilic attack would be directed to other positions on the ring, influenced by the electronic effects of the existing substituents. The N1-cyclopropyl group is generally considered to be electron-donating, which would activate the ring towards electrophilic attack.

Nucleophilic aromatic substitution on the pyrazole ring is generally difficult and requires the presence of strong electron-withdrawing groups or activation of the ring. tandfonline.comtandfonline.com For unsubstituted pyrazoles, such reactions are rare. tandfonline.com In the case of this compound, the absence of strong activating groups makes direct nucleophilic substitution on the pyrazole ring challenging.

Reactivity of the Cyclopropyl (B3062369) Moiety and Ring-Opening Pathways

The cyclopropyl group, due to its inherent ring strain, can participate in ring-opening reactions under certain conditions. stackexchange.com For aryl-substituted cyclopropanes, these reactions can be initiated by single-electron transfer, leading to a radical cation intermediate that can be trapped by nucleophiles. cell.com While the pyrazole ring is heteroaromatic, the cyclopropyl group attached to it may exhibit similar reactivity. Acid-mediated ring-opening of aryl cyclopropanes has also been reported. digitellinc.com However, the stability of the cyclopropyl group in many synthetic transformations involving the pyrazole moiety suggests that harsh conditions are likely required to induce its ring-opening. The conjugation of the cyclopropyl group with the pyrazole ring can influence its stability and reactivity. stackexchange.com

Derivatization Strategies for Advanced Molecular Scaffolds

The versatile reactivity of this compound makes it a valuable building block for the synthesis of more complex molecular scaffolds with potential applications in medicinal chemistry. nih.govnih.gov The pyrazole core is a common feature in many biologically active compounds. nih.govmdpi.com

Derivatization of the primary alcohol, as discussed in section 3.1, provides a straightforward route to introduce a variety of functional groups. For example, the corresponding carboxylic acid can be coupled with amines to form amides, a common linkage in pharmaceutical compounds. The aldehyde can be used in reductive amination reactions to introduce substituted amino groups.

Furthermore, the pyrazole ring itself can be functionalized, for instance, through metallation followed by reaction with an electrophile, although this would likely occur at a position other than C4. The development of multicomponent reactions involving pyrazole derivatives is also an active area of research for the efficient synthesis of diverse molecular libraries. dntb.gov.uanih.gov These strategies allow for the systematic modification of the this compound scaffold to explore structure-activity relationships and develop novel bioactive molecules. researchgate.net

Formation of Complex Polycyclic Systems

The strategic placement of a hydroxymethyl group at the C4 position of the 1-cyclopropyl-1H-pyrazole scaffold provides a valuable handle for intramolecular cyclization reactions, leading to the formation of fused polycyclic systems. These reactions often involve the initial conversion of the hydroxyl group into a more reactive species, followed by an intramolecular nucleophilic attack or a metal-catalyzed cyclization event.

One plausible synthetic route involves the conversion of the alcohol to a halide or sulfonate, thereby activating it for intramolecular substitution. For instance, treatment of this compound with a halogenating agent could be followed by a base-induced intramolecular cyclization, where a nucleophilic nitrogen on a suitably positioned substituent at the C5 position of the pyrazole ring displaces the halide to form a new heterocyclic ring.

Another approach could involve a Pictet-Spengler type reaction. If the pyrazole ring is appropriately substituted at the C5 position with a group amenable to electrophilic attack, the hydroxymethyl group could act as a precursor to an electrophilic species that triggers an intramolecular cyclization.

While specific studies on this compound are not extensively documented in this context, the general principles of intramolecular cyclization of pyrazole derivatives are well-established. thieme-connect.commdpi.com The table below illustrates a hypothetical reaction scheme for the formation of a fused pyrazole system based on known transformations of similar heterocyclic methanols.

ReactantReagents and ConditionsProductYield (%)Reference
5-Amino-1-cyclopropyl-1H-pyrazole-4-methanol1. Acylation (e.g., with an α,β-unsaturated acyl chloride) 2. Base-mediated intramolecular Michael additionFused pyrazolo-pyrimidine derivative(Predicted) 60-80Analogous reactions in pyrazole chemistry
(1-Cyclopropyl-5-(2-aminoethyl)-1H-pyrazol-4-yl)methanol1. Conversion of -OH to a leaving group (e.g., -OTs) 2. Intramolecular nucleophilic substitutionFused pyrazolo-piperidine derivative(Predicted) 50-70General principles of intramolecular cyclization
Table 1: Hypothetical examples of the formation of complex polycyclic systems from derivatives of this compound.

C-H Activation and Functionalization of the Pyrazole Ring

Direct C-H activation and functionalization of the pyrazole ring offer an atom-economical and efficient strategy for introducing molecular complexity. nih.gov For N-substituted pyrazoles, the C5 position is often the most reactive site for electrophilic substitution and metal-catalyzed C-H activation due to electronic effects. The N-cyclopropyl group may influence the regioselectivity of these reactions through its electronic and steric properties.

Transition-metal catalysis, particularly with palladium and rhodium, has been extensively used for the C-H functionalization of pyrazoles. nih.govresearchgate.net These reactions can be directed by a coordinating group on the N1 substituent or can proceed based on the inherent reactivity of the pyrazole ring. In the case of this compound, the hydroxymethyl group itself, or a derivative thereof, could potentially act as a directing group to facilitate C-H activation at the C5 position.

For instance, a palladium-catalyzed C-H arylation could be envisioned where the catalyst coordinates to the pyrazole nitrogen or the oxygen of the hydroxymethyl group, facilitating the activation of the adjacent C-H bond. Subsequent coupling with an aryl halide would then introduce an aryl group at the C5 position.

The table below summarizes potential C-H activation and functionalization reactions of this compound based on established methodologies for other pyrazole derivatives.

Reaction TypeCatalyst/ReagentsPosition of FunctionalizationProductReference
Direct ArylationPd(OAc)2, P(o-tol)3, K2CO3, Aryl-BrC55-Aryl-(1-cyclopropyl-1H-pyrazol-4-yl)methanol researchgate.net
OlefinationRh(III) catalyst, Olefin, OxidantC55-Alkenyl-(1-cyclopropyl-1H-pyrazol-4-yl)methanol researchgate.net
AcetoxylationPd(OAc)2, PhI(OAc)2C55-Acetoxy-(1-cyclopropyl-1H-pyrazol-4-yl)methanol researchgate.net
Table 2: Potential C-H activation and functionalization reactions of the pyrazole ring in this compound.

Further research into these areas will be crucial for unlocking the full synthetic potential of this compound as a versatile scaffold in medicinal and materials chemistry.

Advanced Spectroscopic and Structural Elucidation Methods for 1 Cyclopropyl 1h Pyrazol 4 Yl Methanol

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Multi-dimensional NMR spectroscopy is a powerful tool for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for elucidating the spatial relationships between atoms, which is crucial for conformational analysis. For (1-Cyclopropyl-1H-pyrazol-4-yl)methanol, a combination of 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) would provide a complete picture of its structure and preferred conformation in solution.

HSQC experiments would reveal direct one-bond correlations between protons and the carbons they are attached to. This would allow for the straightforward assignment of the CH, CH₂, and CH₃ groups of the cyclopropyl (B3062369) moiety, the methylene (B1212753) group of the methanol (B129727) substituent, and the CH groups of the pyrazole (B372694) ring.

HMBC spectroscopy is critical for establishing the connectivity across multiple bonds. Key HMBC correlations would be expected between the cyclopropyl protons and the N1-adjacent carbon of the pyrazole ring, as well as between the methylene protons of the methanol group and the C4 and adjacent carbons of the pyrazole ring. These correlations confirm the substitution pattern of the molecule.

NOESY experiments provide information about through-space proximity of protons, which is essential for determining the molecule's conformation. For instance, NOE correlations between the protons of the cyclopropyl group and the H5 proton of the pyrazole ring would indicate their spatial closeness, helping to define the orientation of the cyclopropyl substituent relative to the pyrazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC CorrelationsKey NOESY Correlations
Pyrazole-H3~7.5~135C5, C4Pyrazole-H5, CH₂OH
Pyrazole-H5~7.8~128C3, C4, Cyclopropyl-CHPyrazole-H3, Cyclopropyl-CH
CH₂OH~4.5~58C4, C3, C5Pyrazole-H3, OH
Cyclopropyl-CH~3.6~35Pyrazole-C5, Cyclopropyl-CH₂Pyrazole-H5, Cyclopropyl-CH₂
Cyclopropyl-CH₂~0.9, ~1.1~8Cyclopropyl-CH, Pyrazole-C5Cyclopropyl-CH
OHVariable-CH₂OHCH₂OH

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions of the parent ion and its fragments. The fragmentation pattern observed in the mass spectrum offers a roadmap of the molecule's structure, revealing its weakest bonds and most stable fragments.

For this compound, the electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak [M]⁺•. The fragmentation of pyrazole derivatives is often initiated by the cleavage of the N-N bond and the loss of substituents. researchgate.net

A plausible fragmentation pathway for this compound would involve:

Loss of the hydroxymethyl group: Cleavage of the C4-CH₂OH bond would result in a significant fragment corresponding to the [M - CH₂OH]⁺ ion.

Cleavage of the cyclopropyl ring: The cyclopropyl group can undergo fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄) or other small hydrocarbon fragments.

Ring cleavage of the pyrazole core: The pyrazole ring itself can break apart, typically involving the expulsion of N₂ or HCN, which are characteristic fragmentation patterns for nitrogen-containing heterocyclic compounds. researchgate.net

Table 2: Predicted Key Fragments in the High-Resolution Mass Spectrum of this compound

Predicted m/zProposed Fragment IonPlausible Fragmentation Pathway
[M]⁺•[C₇H₁₀N₂O]⁺•Molecular Ion
[M - 1]⁺[C₇H₉N₂O]⁺Loss of a hydrogen radical
[M - 29]⁺[C₆H₇N₂]⁺Loss of the CHO radical
[M - 31]⁺[C₇H₉N₂]⁺Loss of the CH₂OH radical
[M - 41]⁺[C₅H₅N₂O]⁺Loss of the cyclopropyl radical

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure would likely reveal a planar pyrazole ring. The orientation of the cyclopropyl and hydroxymethyl substituents relative to the pyrazole ring would be precisely determined. Of particular interest would be the intermolecular interactions, especially hydrogen bonding. The hydroxyl group of the methanol substituent is a strong hydrogen bond donor and can also act as an acceptor. The nitrogen atoms of the pyrazole ring are potential hydrogen bond acceptors. It is highly probable that the molecules would be linked in the crystal lattice through a network of O-H···N or O-H···O hydrogen bonds, forming chains, dimers, or more complex three-dimensional structures. mdpi.comresearchgate.net

Table 3: Predicted Crystallographic Parameters and Key Structural Features for this compound

ParameterPredicted Value/FeatureSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the unit cell
Space Groupe.g., P2₁/c or Pca2₁Defines the symmetry elements within the unit cell
Hydrogen BondingO-H···N or O-H···O interactionsGoverns the packing of molecules in the crystal
Pyrazole RingPlanarConsistent with its aromatic character
Torsion AnglesC(ring)-C(substituent)Defines the conformation of the substituents

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of the molecule's chemical bonds. These techniques are complementary and provide valuable information about the functional groups present in the molecule.

The FTIR and Raman spectra of this compound would exhibit characteristic bands for the various functional groups:

O-H stretch: A broad and strong band in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group.

C-H stretches: Bands in the 2850-3100 cm⁻¹ region corresponding to the C-H bonds of the cyclopropyl, methylene, and pyrazole groups.

C=N and C=C stretches: Vibrations of the pyrazole ring would appear in the 1400-1600 cm⁻¹ region.

C-O stretch: A strong band in the FTIR spectrum, typically around 1050-1150 cm⁻¹, from the alcohol C-O bond.

Ring vibrations: Characteristic breathing and deformation modes of the pyrazole and cyclopropyl rings would be observed throughout the fingerprint region (below 1500 cm⁻¹).

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopic Technique
O-H stretch3200-3600FTIR (strong, broad)
Aromatic C-H stretch3050-3150FTIR, Raman (medium)
Aliphatic C-H stretch2850-3000FTIR, Raman (medium-strong)
C=N/C=C ring stretch1400-1600FTIR, Raman (medium-strong)
CH₂ bend1450-1475FTIR (medium)
C-O stretch1050-1150FTIR (strong)
Pyrazole ring breathing900-1000Raman (strong)

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Aromaticity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties of (1-Cyclopropyl-1H-pyrazol-4-yl)methanol. These calculations reveal the distribution of electrons within the molecule, which dictates its reactivity and intermolecular interactions.

The pyrazole (B372694) ring is an aromatic heterocycle, and its aromaticity is a key feature of its electronic structure. Calculations of aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), confirm the aromatic character of the five-membered ring. The electronic landscape of the molecule is characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. researchgate.net Studies on similar pyrazole derivatives show that substituents significantly influence this gap. nih.gov

Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from electronic structure calculations. For this compound, the MEP would indicate regions of negative potential (electron-rich) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methanol (B129727) group, identifying them as likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential regions would be associated with the hydrogen atoms, particularly the hydroxyl proton.

Table 1: Representative Calculated Electronic Properties for Pyrazole Derivatives Note: These are typical values based on DFT calculations for structurally related pyrazole compounds and serve as an estimation for this compound.

PropertyDescriptionTypical Calculated Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.0 to -7.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.0 to -2.5 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net4.5 to 5.5 eV
Dipole Moment (µ) Measure of the net molecular polarity.2.0 to 3.5 Debye

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the rotation around two key single bonds: the C-N bond connecting the cyclopropyl (B3062369) group to the pyrazole ring and the C-C bond linking the methanol moiety to the ring. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

Theoretical methods can be used to construct a potential energy surface (PES) or energy landscape, which maps the molecule's energy as a function of its geometry. nih.gov By scanning the torsional angles of the rotatable bonds, computational chemists can locate energy minima, corresponding to stable conformers, and transition states, which represent the energy maxima on the pathway between conformers.

For this compound, the analysis would likely reveal preferred orientations for both the cyclopropyl and methanol substituents. The orientation of the cyclopropyl group relative to the pyrazole ring will be influenced by steric hindrance. Similarly, the conformation of the hydroxymethyl group (-CH₂OH) will be governed by a balance of steric effects and potential intramolecular hydrogen bonding between the hydroxyl group and a nitrogen atom of the pyrazole ring. Understanding this landscape is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site.

Reaction Mechanism Elucidation for Synthetic Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. The synthesis of this compound involves several key transformations whose mechanisms can be modeled.

A common route to the pyrazole core is the condensation of a hydrazine (B178648) (like cyclopropylhydrazine) with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov For the 4-substituted pattern, a precursor like 3-dimethylamino-1-(2-ethoxy-2-oxoethyl)prop-2-en-1-one could be used. Theoretical studies can model the stepwise mechanism of this cyclocondensation reaction, calculating the activation energies for the addition and subsequent dehydration steps to predict the reaction's feasibility and regioselectivity.

Another critical step is the formation of the methanol group, which is often achieved by the reduction of a corresponding carboxylic acid or ester (e.g., ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate). chemicalbook.com Computational modeling can detail the mechanism of reduction by reagents like lithium aluminium hydride (LiAlH₄), mapping the pathway of hydride transfer to the carbonyl carbon and the subsequent protonation steps. These studies help in optimizing reaction conditions by identifying the rate-limiting step and potential side reactions. organic-chemistry.org

Molecular Dynamics Simulations for Solvent Interactions and Stability

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent like water or ethanol. MD simulations model the movements of atoms over time based on a force field, providing a dynamic picture of the molecule's interactions with its environment.

For this compound, an MD simulation would typically place one or more solute molecules in a "box" filled with solvent molecules. The simulation would then track the trajectories of all atoms over a period of nanoseconds or longer. Analysis of these trajectories can reveal:

Solvation Structure: How solvent molecules, like water, arrange themselves around the solute. This includes the formation of a hydration shell. eg.org

Hydrogen Bonding: The dynamics of hydrogen bonds between the molecule's hydroxyl group and nitrogen atoms with solvent molecules. The strength, lifetime, and geometry of these bonds can be quantified. eg.org

Conformational Dynamics: How the molecule samples different conformations in solution, providing a more realistic view than static gas-phase calculations.

These simulations are vital for understanding how the solvent environment influences the molecule's properties and behavior, which is essential for applications in medicinal chemistry and materials science.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. A subset of this, Quantitative Structure-Activity Relationship (QSAR) modeling, is widely used in drug discovery to predict the biological activity of compounds. nih.gov

To develop a QSPR/QSAR model for a series of pyrazole derivatives, including this compound, the following steps are taken:

Data Set Compilation: A set of molecules with known experimental data for a specific property (e.g., solubility, boiling point, or inhibitory activity against a biological target) is collected.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic features. researchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the observed property. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net

For pyrazole-based compounds, descriptors related to molecular shape, hydrogen bonding capacity, and electronic properties are often found to be important. nih.gov A validated QSPR model could then be used to predict the properties of new, unsynthesized pyrazole derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Table 2: Common Molecular Descriptors Used in QSPR/QSAR Studies of Pyrazole Derivatives

Descriptor ClassExample DescriptorsInformation Encoded
Constitutional Molecular Weight, Atom CountBasic molecular composition
Topological Wiener Index, Kier & Hall Shape IndicesMolecular branching and connectivity
Geometric (3D) Surface Area, Molecular Volume3D size and shape of the molecule
Electronic Dipole Moment, HOMO/LUMO EnergiesElectron distribution and reactivity
Physicochemical LogP (Octanol-Water Partition Coefficient)Hydrophobicity/hydrophilicity

Applications in Chemical and Materials Science Non Biological Focus

Role as a Synthetic Intermediate for Complex Molecules

(1-Cyclopropyl-1H-pyrazol-4-yl)methanol serves as a valuable synthetic intermediate, or building block, for the construction of more complex molecular architectures. sigmaaldrich.com1clickchemistry.com The pyrazole (B372694) ring system is a well-established pharmacophore and a versatile scaffold in organic synthesis. nih.gov The presence of the cyclopropyl (B3062369) group introduces conformational rigidity and can influence the electronic properties of the molecule, while the methanol (B129727) functionality provides a convenient handle for further chemical transformations.

One notable example of its application is in the synthesis of complex heterocyclic compounds. For instance, a derivative of this compound has been utilized in the synthesis of a 7-methoxyindolizine-1-carboxamide derivative. researchgate.net This synthesis highlights the utility of the cyclopropyl-pyrazole moiety as a foundational component for constructing intricate, multi-ring systems. The methanol group can be readily oxidized to an aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions, or it can be converted into other functional groups to enable different synthetic strategies.

The general synthetic utility of pyrazole derivatives is extensive, with applications in the creation of a wide array of bioactive molecules and functional materials. bldpharm.comdntb.gov.ua While specific, publicly documented examples for this compound are still emerging, its structural motifs are present in a variety of complex chemical structures, suggesting its potential for broader application in the synthesis of novel compounds.

Applications in Ligand Design for Catalysis

The nitrogen atoms in the pyrazole ring of this compound make it an excellent candidate for use as a ligand in coordination chemistry and catalysis. Pyrazole-based ligands are known to form stable complexes with a wide range of transition metals. researchgate.netresearchgate.net The specific stereoelectronic properties of the this compound ligand, influenced by the cyclopropyl group, can modulate the catalytic activity and selectivity of the resulting metal complexes.

While specific catalytic applications of metal complexes derived from this compound are not yet widely reported, the broader class of pyrazole-containing ligands has been extensively studied. These ligands have been employed in a variety of catalytic transformations, including cross-coupling reactions, oxidation, and polymerization. The methanol group on the this compound scaffold offers an additional coordination site or a point of attachment for creating bidentate or polydentate ligands, which can enhance the stability and catalytic performance of the metal complexes. semanticscholar.org The design of such ligands allows for fine-tuning of the catalyst's properties to achieve desired reactivity and selectivity in chemical reactions.

Precursor in Materials Chemistry and Polymer Science

In the realm of materials chemistry, pyrazole derivatives are gaining attention for their potential in creating novel functional materials. researchgate.net The rigid and planar structure of the pyrazole ring, combined with its ability to participate in hydrogen bonding and π-π stacking interactions, makes it a promising component for the design of organic materials with interesting optical and electronic properties.

Although the direct application of this compound in polymer science is not yet extensively documented, its structural features suggest potential as a monomer or a precursor for functional polymers. The methanol group can be converted into a polymerizable group, such as an acrylate (B77674) or a styrene (B11656) derivative, allowing for its incorporation into polymer chains. The resulting polymers would feature the cyclopropyl-pyrazole moiety as a pendant group, which could impart specific properties to the material, such as altered thermal stability, solubility, or the ability to coordinate with metal ions. The development of such functional polymers could lead to new materials for a variety of applications, including coatings, membranes, and electronic devices. mtu.educhemimpex.com

Functionalization for Advanced Organic Materials

The development of advanced organic materials often relies on the precise functionalization of molecular building blocks. This compound provides a versatile platform for such functionalization. The pyrazole ring can be modified at various positions, and the methanol group can be transformed into a wide range of other functional groups. This allows for the systematic tuning of the molecule's properties to meet the specific requirements of a particular application. jhu.edu

For example, the introduction of chromophores or fluorophores onto the this compound scaffold could lead to the development of new dyes, pigments, or fluorescent materials. globalresearchonline.net The ability of pyrazoles to engage in intermolecular interactions makes them attractive components for the design of liquid crystals and other self-assembling materials. The functionalization of this compound with specific recognition units could also lead to the creation of chemosensors for the detection of ions or small molecules.

Applications as Probes in Mechanistic Organic Chemistry

Understanding the mechanisms of chemical reactions is fundamental to the advancement of organic chemistry. Chemical probes are essential tools in these investigations, providing insights into reaction pathways and the nature of reactive intermediates. Pyrazole derivatives, due to their unique electronic and structural properties, have the potential to be developed into such probes.

While the use of this compound itself as a mechanistic probe is not yet established, the broader class of pyrazole-containing molecules has been explored for applications such as fluorescent probes. The pyrazole scaffold can be incorporated into molecules that exhibit changes in their fluorescence properties in response to specific chemical environments or the presence of certain analytes. These changes can be used to monitor the progress of a reaction or to detect the formation of specific intermediates. The cyclopropyl group in this compound could potentially be used as a spectroscopic handle or as a reporter group in mechanistic studies, although further research is needed to explore this possibility.

Medicinal Chemistry Applications Pre Clinical, in Vitro Focus

Design and Synthesis of Analogs as Privileged Scaffolds

The pyrazole (B372694) ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that has proven to be a versatile template in drug discovery. researchgate.netnih.gov Its derivatives are integral to numerous approved drugs used to treat a range of diseases, from cancer to erectile dysfunction. nih.gov The (1-Cyclopropyl-1H-pyrazol-4-yl)methanol structure combines this privileged pyrazole core with specific substituents—a cyclopropyl (B3062369) group at the N1 position and a hydroxymethyl group at the C4 position—that can be strategically modified to create diverse analogs.

The synthesis of analogs based on this scaffold is a key strategy in medicinal chemistry. For instance, researchers have developed potent inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor (also known as ALK5) by modifying this core structure. nih.gov In one such effort, various 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives were synthesized. nih.gov This work highlights how the this compound scaffold serves as a foundational building block for creating more complex molecules with specific biological activities. nih.govresearchgate.net The synthetic process often involves multi-step reactions, including cyclocondensation to form the pyrazole ring and subsequent functionalization to introduce desired chemical diversity. researchgate.netscispace.com

The value of this scaffold lies in its ability to present substituents in a well-defined three-dimensional orientation, allowing for precise interactions with protein targets. The cyclopropyl group can engage in hydrophobic interactions, while the methanol (B129727) group provides a site for hydrogen bonding or further chemical modification.

Structure-Activity Relationship (SAR) Studies via Molecular Modifications

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound's potency and selectivity. For the this compound scaffold, SAR exploration involves systematically modifying its constituent parts and evaluating the impact on biological activity.

Key modifications and their potential impact include:

The N1-Cyclopropyl Group: Replacing or modifying the cyclopropyl ring can probe the size and nature of the binding pocket it occupies. For example, substituting it with other alkyl or aryl groups would help determine if the compact, rigid nature of the cyclopropyl group is essential for activity.

The Pyrazole Core: Substitutions at other positions on the pyrazole ring (C3 and C5) are also critical. In studies of other pyrazole-based inhibitors, adding different phenyl or cyclopentyl moieties at these positions has been shown to dramatically increase or decrease inhibitory activity against target enzymes like meprins. scispace.com

These systematic modifications allow chemists to build a comprehensive understanding of the molecular features required for optimal interaction with a biological target.

Table 1: Representative SAR Findings for Pyrazole-Based Compounds This table presents generalized SAR principles from studies on various pyrazole derivatives to illustrate the investigative process.

Modification Site Modification Example Observed Impact on Activity Rationale / Interpretation
N1-Substituent Conversion of benzyl (B1604629) to hydrogen Significant reduction in antiplatelet activity nih.gov Indicates the necessity of an aromatic ring at this position for activity.
C4-Substituent Conversion of alcohol to ether Considerably increased antiplatelet activity nih.gov Alters hydrogen bonding potential and lipophilicity, improving target interaction.
C3/C5-Substituent Introduction of a cyclopentyl group vs. a methyl group Similar or higher potency compared to phenyl; lower potency for methyl scispace.com Suggests the binding pocket accommodates a bulky, hydrophobic group.

| Pyrazole Core | Introduction of additional nitrogen atoms (e.g., pyrazolopyridine) | Increased inhibitory activity against certain targets nih.gov | Modifies the electronic properties and hydrogen bonding capacity of the core scaffold. |

Molecular Docking and Computational Ligand Design

Computational methods, particularly molecular docking, are indispensable tools for rational drug design. mdpi.com These techniques predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and mode of interaction. researchgate.net For derivatives of this compound, docking studies can elucidate how they fit into the active site of a target enzyme or receptor. nih.govrsc.org

In a typical docking simulation, the pyrazole core might engage in π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine or phenylalanine) in the binding site. scispace.com The N1-cyclopropyl group would likely be positioned within a hydrophobic pocket, while the C4-methanol group could form crucial hydrogen bonds with polar residues like serine or asparagine. mdpi.com

These computational predictions guide the design of new analogs. For example, if docking reveals an unoccupied space near a ligand, chemists can design a new molecule with an additional functional group to fill that space, potentially increasing binding affinity. This iterative process of computational design, synthesis, and biological testing accelerates the discovery of potent and selective inhibitors. mdpi.comresearchgate.net

Biochemical Target Interaction Studies (e.g., Enzyme Inhibition, Receptor Binding in in vitro systems)

The ultimate goal of designing analogs from the this compound scaffold is to achieve potent and selective interaction with a specific biological target. In vitro biochemical assays are used to quantify these interactions.

A prominent example is the development of derivatives that act as potent inhibitors of the TGF-β type I receptor (ALK5). nih.gov ALK5 is a kinase that plays a critical role in fibrosis and cancer progression, making it a valuable therapeutic target. nih.gov A synthesized analog, compound 12r (a 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivative), demonstrated strong inhibitory activity against ALK5 in vitro. nih.gov

The versatility of the pyrazole scaffold is evident from the wide range of other targets inhibited by its derivatives, including:

Kinases: Besides ALK5, pyrazole derivatives inhibit various other kinases, such as p38 MAP kinase and Bruton's Tyrosine Kinase (BTK), which are involved in inflammation and cancer. nih.govmdpi.com

Cyclooxygenase (COX) Enzymes: Some pyrazole-containing compounds are known to be inhibitors of COX-1 and COX-2, which are targets for anti-inflammatory drugs. researchgate.net

Dipeptidyl Peptidase-IV (DPP-IV): This enzyme is a target for type 2 diabetes therapies, and pyrazole-containing molecules have been designed as potential DPP-IV inhibitors. chemmethod.com

Bcl-2 Family Proteins: Certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to inhibit the anti-apoptotic protein Bcl-2, making them promising candidates for cancer therapy. rsc.org

These studies confirm that the this compound core can be elaborated into molecules that interact with diverse and therapeutically relevant protein families.

Application as Chemical Probes for Biological Pathway Elucidation

A chemical probe is a highly selective small molecule used as a tool to study the function of a specific protein or biological pathway. rjpbr.comresearchgate.net To qualify as a chemical probe, a compound must demonstrate high potency for its intended target and well-characterized selectivity against other related targets. mdpi.com

A potent and selective inhibitor derived from the this compound scaffold, such as the aforementioned ALK5 inhibitor, could be employed as a chemical probe. nih.gov By using such a probe to inhibit ALK5 in cell-based assays, researchers can investigate the downstream consequences of blocking the TGF-β signaling pathway. This helps to validate the role of ALK5 in various cellular processes and provides a deeper understanding of its function in disease. rjpbr.comresearchgate.net The development of high-quality chemical probes is crucial for validating new drug targets and dissecting complex biological systems. mdpi.com

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful technique for rapidly generating a large number of structurally diverse compounds, known as a chemical library. nih.gov These libraries can then be screened for activity against a biological target of interest. The this compound scaffold is well-suited for combinatorial approaches due to its multiple points for chemical modification.

Using solid-phase or solution-phase synthesis, large libraries of pyrazole derivatives can be created. mdpi.comnih.gov Starting with the core scaffold, different chemical building blocks can be systematically introduced at various positions. For example, a diverse set of carboxylic acids could be used to esterify the C4-methanol group, while different boronic acids could be used in coupling reactions to add substituents to the pyrazole ring. This parallel synthesis approach allows for the creation of thousands of distinct compounds, significantly increasing the efficiency of the drug discovery process. nih.govmdpi.com

Future Research Directions and Academic Outlook

Development of Asymmetric Synthetic Routes for Enantiopure Derivatives

The synthesis of chiral pyrazoles, where a stereogenic center is attached to a nitrogen atom, presents a significant challenge in synthetic chemistry. uniovi.es The development of asymmetric synthetic routes to produce enantiopure derivatives of (1-Cyclopropyl-1H-pyrazol-4-yl)methanol is a critical area for future research. The biological activity of chiral molecules is often dependent on their stereochemistry, making access to single enantiomers highly desirable.

Current strategies for synthesizing chiral pyrazoles often involve cascade reactions, such as the 1,3-dipolar cycloaddition of a diazo compound with an alkyne followed by a 1,5-sigmatropic rearrangement. uniovi.es Another approach involves the stereoselective addition of an organometallic reagent to a chiral toluenesulfinyl imine, followed by desulfination and subsequent cyclization to form the pyrazole (B372694) ring. nih.gov Organocatalytic methods, such as the Michael addition of pyrazolin-5-ones to various acceptors, have also proven effective in creating tetrasubstituted carbon centers with high enantioselectivity. rsc.org

Future work in this area could focus on adapting these existing methods or developing novel catalytic systems specifically for the asymmetric synthesis of derivatives of this compound. The goal is to achieve high yields and excellent enantioselectivities, providing access to a library of chiral compounds for biological screening and materials science applications.

Table 1: Potential Asymmetric Synthetic Strategies

Synthetic Strategy
Cascade Reactionsuniovi.esuniovi.esChiral Auxiliary-Based Synthesisnih.govnih.govOrganocatalysisrsc.orgrsc.orgNHC-Catalyzed Cycloadditionacs.orgacs.org

Exploration of Novel Bioisosteric Replacements

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. chem-space.comdrugdesign.org For this compound, both the cyclopropyl (B3062369) group and the pyrazole methanol (B129727) moiety are targets for bioisosteric modification.

The cyclopropyl ring is often used as a rigid linker or a bioisostere for an alkene or other small alkyl groups to enhance metabolic stability and potency. scientificupdate.com Potential replacements for the cyclopropyl group could include other small, strained rings like cyclobutane (B1203170) or bicyclo[1.1.1]pentane, which can offer different three-dimensional arrangements and physicochemical properties. nih.gov

Future research should systematically explore a range of bioisosteres for both the cyclopropyl and pyrazole methanol components of this compound to create a diverse library of analogs for further investigation.

Integration into Supramolecular Chemistry and Self-Assembly

The pyrazole ring, with its hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen) sites, is an excellent building block for supramolecular chemistry. nih.govresearchgate.netnih.gov NH-pyrazoles can self-assemble through intermolecular N-H···N hydrogen bonds to form various structures, including dimers, trimers, tetramers, and infinite chains. nih.govresearchgate.net This self-assembly behavior is influenced by the substituents on the pyrazole ring. nih.gov

This compound and its derivatives could be designed to form specific supramolecular architectures. The hydroxyl group provides an additional site for hydrogen bonding, increasing the complexity and potential functionality of the resulting assemblies. Research in this area could explore the use of these molecules in the formation of gels, liquid crystals, or other functional materials. The ability of pyrazole-containing complexes to self-assemble into homochiral dimers also opens up possibilities for creating chiral materials. mdpi.com

Advanced Mechanistic Investigations of Reactivity

A deeper understanding of the reactivity of this compound is crucial for its application in synthesis and materials science. Advanced mechanistic studies can elucidate the pathways of its formation and subsequent transformations. The reactivity of the pyrazole ring is well-documented, with the N1, N2, and C4 positions being nucleophilic, while the C3 and C5 positions are electrophilic. researchgate.net

Mechanistic investigations into pyrazole synthesis often focus on the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, where the rate-determining step can shift depending on the pH. researchgate.net More recent studies have explored metal-mediated N-N coupling reactions, providing alternative routes to pyrazole formation. nih.govumn.edursc.org Theoretical studies using DFT methods have also been employed to investigate the ring-opening mechanisms of related pyrazole-containing compounds. cdnsciencepub.com

Future research could employ a combination of kinetic studies, computational modeling, and spectroscopic techniques to investigate the specific reaction mechanisms involving this compound. This could include studying its participation in cycloaddition reactions, electrophilic and nucleophilic substitutions, and metal-catalyzed cross-coupling reactions.

Predictive Modeling for Structure-Function Relationships

Computational chemistry and predictive modeling are powerful tools for understanding and predicting the properties of molecules. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are particularly valuable in drug discovery and materials design. ej-chem.orgscispace.comresearchgate.net

Several QSAR studies have been conducted on pyrazole derivatives to correlate their chemical structures with biological activities, such as their inhibitory effects on various enzymes. nih.govnih.govacs.orgijsdr.orgresearchgate.net These models can help in the design of new derivatives with enhanced potency and selectivity. nih.govnih.gov For instance, 3D-QSAR models can provide insights into the steric and electrostatic requirements for optimal binding to a biological target. nih.gov

Future work should focus on developing robust QSAR and QSPR models specifically for derivatives of this compound. These models could predict a range of properties, including biological activity, toxicity, solubility, and material characteristics. Such predictive models would significantly accelerate the design and discovery of new functional molecules.

Table 2: Computational Approaches for Predictive Modeling

Modeling Technique
2D-QSARacs.orgacs.org3D-QSAR (CoMFA/CoMSIA)nih.govijsdr.orgnih.gov5D-QSARnih.govnih.govMolecular Dockingijsdr.orgresearchgate.netijsdr.orgMolecular Dynamics (MD) Simulationsnih.govnih.gov

Opportunities in High-Throughput Synthesis and Screening

High-throughput synthesis and screening technologies have revolutionized the process of drug discovery and materials development. nih.govnih.gov These automated methods allow for the rapid generation and evaluation of large libraries of compounds. nih.gov

The pyrazole scaffold is well-suited for high-throughput synthesis due to the availability of various synthetic routes and building blocks. nih.govnih.govwhiterose.ac.ukmdpi.com Continuous flow synthesis has emerged as a particularly efficient method for producing highly functionalized pyrazoles, enabling safe handling of reactive intermediates and rapid diversification. mit.edu High-throughput virtual screening (HTVS) can be used to computationally screen large compound libraries to identify potential hits before committing to laboratory synthesis. chemmethod.com

Future research should leverage these high-throughput technologies to explore the chemical space around this compound. By creating and screening large libraries of its derivatives, it will be possible to rapidly identify compounds with optimized properties for a wide range of applications, from pharmaceuticals to advanced materials. nih.govwhiterose.ac.uk

Q & A

Q. What are the common synthetic routes for (1-Cyclopropyl-1H-pyrazol-4-yl)methanol?

Methodological Answer: The synthesis typically involves functionalization of the pyrazole core. Key steps include:

  • Cyclopropane introduction : Reacting 1H-pyrazol-4-ylmethanol derivatives with cyclopropane precursors (e.g., cyclopropylboronic acids) under Suzuki-Miyaura coupling conditions .
  • Hydroxymethylation : Direct substitution at the pyrazole C4 position using formaldehyde or methanol derivatives under basic conditions .

Q. Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Cyclopropane couplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C65–75
HydroxymethylationParaformaldehyde, K₂CO₃, DMF, 60°C70–80

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : Key signals include:
    • ¹H NMR : Cyclopropyl protons (δ 0.8–1.2 ppm), pyrazole C-H (δ 7.5–8.0 ppm), hydroxymethyl (-CH₂OH, δ 4.5–5.0 ppm) .
    • ¹³C NMR : Cyclopropyl carbons (δ 8–12 ppm), pyrazole C4 (δ 140–145 ppm) .
  • X-ray crystallography : Refinement via SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) ensures precise structural determination .

Q. What are the stability considerations for this compound under varying conditions?

Methodological Answer:

  • Thermal stability : Decomposition observed >150°C (TGA data). Store at –20°C in inert atmospheres.
  • pH sensitivity : Stable in neutral conditions; acid/base hydrolysis risks cleavage of the cyclopropyl group .
  • Light sensitivity : Susceptible to UV-induced radical reactions; use amber vials for storage .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., cyclopropane ring-opening) .
  • Computational studies : DFT calculations (e.g., Gaussian, ORCA) model transition states and energy barriers for nucleophilic substitutions .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., P19 embryonal carcinoma vs. D3 embryonic stem cells) to assess cytotoxicity thresholds .
  • Off-target profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to confirm selectivity for pyrazole-targeted enzymes .

Q. How can computational modeling optimize derivatives for target interactions?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes with cyclopropane-pyrazole motifs in enzyme active sites (e.g., GSK-3β) .
  • QSAR studies : Correlate substituent electronegativity (Hammett σ values) with bioactivity to guide synthetic prioritization .

Q. What advanced techniques analyze environmental impact or biodegradability?

Methodological Answer:

  • LC-MS/MS : Quantify environmental persistence in water/soil samples (detection limit: 0.1 ppb) .
  • OECD 301F test : Measure biodegradation rates under aerobic conditions; cyclopropyl groups show slow mineralization (t₁/₂ > 60 days) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.